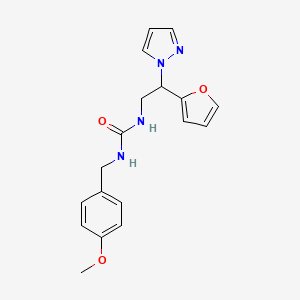

1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea

Description

Properties

IUPAC Name |

1-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-3-[(4-methoxyphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-24-15-7-5-14(6-8-15)12-19-18(23)20-13-16(17-4-2-11-25-17)22-10-3-9-21-22/h2-11,16H,12-13H2,1H3,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUXGXHGVCZLKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NCC(C2=CC=CO2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a furan ring, a pyrazole moiety, and a methoxybenzyl urea group, which may contribute to its pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

The biological activity of this compound is likely mediated through interactions with various biological targets, including enzymes and receptors. The furan and pyrazole rings may facilitate binding to specific sites, while the phenylurea moiety enhances stability and solubility. This structural combination suggests potential mechanisms involving enzyme inhibition or receptor modulation.

Biological Activities

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:

- Anticancer Activity : Pyrazole derivatives have been reported to show significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that pyrazole-containing compounds can inhibit cell proliferation in lines such as MCF7 and A549, with IC50 values often in the micromolar range .

- Anti-inflammatory Effects : The presence of the pyrazole ring is associated with anti-inflammatory properties. Compounds in this class have been shown to reduce inflammation markers in experimental models .

- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against bacteria and fungi, making them potential candidates for further development as therapeutic agents .

Case Studies

Several studies have explored the biological activity of related compounds:

-

Anticancer Studies :

- A study evaluated various pyrazole derivatives against human cancer cell lines (e.g., H460, A549). Compounds showed promising anticancer activity with IC50 values ranging from 0.01 µM to 42.30 µM depending on the specific derivative tested .

- Another investigation highlighted the ability of pyrazole derivatives to induce apoptosis in cancer cells, suggesting their utility in cancer therapy .

- Anti-inflammatory Research :

Data Table: Biological Activity Summary

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential as a therapeutic agent due to its ability to interact with various biological targets.

Anticancer Activity

Research indicates that urea derivatives, including this compound, can exhibit cytotoxic effects against various cancer cell lines. The structural features of the compound allow it to interfere with cancer cell signaling pathways.

Case Study: Cytotoxicity Against A431 Cells

A study demonstrated that modifications in the phenyl ring of similar compounds significantly impacted their efficacy against A431 cancer cells. The presence of a methoxy group was found to enhance the cytotoxicity of these compounds, suggesting that this structural feature is crucial for their anticancer activity.

Enzyme Inhibition

The compound has shown promise in inhibiting key enzymes involved in various biological processes.

Inhibition of Tyrosinase

Tyrosinase is an enzyme critical for melanin production and is implicated in skin disorders. Compounds with similar structures have been reported to inhibit tyrosinase effectively, with IC50 values as low as 0.0433 µM.

Case Study: Enzyme Inhibition Studies

Molecular docking studies have indicated that structural modifications can lead to more potent inhibitors of tyrosinase, enhancing the potential for developing therapeutic agents for skin-related conditions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound.

| Structural Feature | Impact on Activity |

|---|---|

| Furan Substitution | Enhances interaction with target proteins via π-stacking or hydrogen bonding |

| Methoxy Group | Improves lipophilicity and cellular uptake, increasing efficacy |

The following table summarizes key findings related to the biological activity of compounds structurally similar to this compound:

| Compound | Target | Activity (IC50/μM) | Mechanism |

|---|---|---|---|

| Compound A | Tyrosinase | 0.0433 | Enzyme inhibition |

| Compound B | SIRT2 | < 10 | Enzyme inhibition |

| Compound C | Cancer cells (A431) | < 5 | Cytotoxicity |

| Compound D | Bacterial strains | MIC < 20 | Antibacterial |

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares the target compound with key analogs:

Pharmacological Implications

- Heterocyclic Influence : The pyrazole in the target compound may confer kinase-binding advantages over triazole (T.2) or styryl (T.14) analogs, as pyrazoles often interact with ATP-binding pockets .

- Methoxybenzyl vs. Methoxyphenyl : The 4-methoxybenzyl group in the target compound increases lipophilicity relative to 4-methoxyphenyl (), possibly enhancing blood-brain barrier penetration .

Preparation Methods

Formation of the 1H-Pyrazol-1-yl Ethyl Core

The synthesis begins with the preparation of 2-(1H-pyrazol-1-yl)ethylamine. As demonstrated in analogous systems, this intermediate is accessible via a [3+2] cycloaddition between a nitrilimine (generated in situ from hydrazonoyl chloride) and an electron-deficient alkene. For instance, treating furan-2-carbohydrazide with thionyl chloride yields the corresponding hydrazonoyl chloride, which undergoes cycloaddition with acetylacetone in the presence of sodium ethoxide to form a pyrazole ring. Subsequent reduction of the ketone group to an amine is achieved via catalytic hydrogenation, yielding 2-(1H-pyrazol-1-yl)ethylamine.

Urea Formation: Methodological Comparisons

Isocyanate Route

Treating 4-methoxybenzylamine with triphosgene in dichloromethane generates 4-methoxybenzyl isocyanate in situ. Subsequent reaction with the ethyl bridge amine in tetrahydrofuran (THF) at room temperature for 12 hours yields the target urea. While straightforward, this method suffers from moderate yields (55–60%) due to competing hydrolysis of the isocyanate.

Carbamate-Mediated Approach

A superior alternative involves using 4-nitrophenyl-N-(4-methoxybenzyl)carbamate as a urea precursor. The ethyl bridge amine reacts with this carbamate in the presence of triethylamine, forming a protected urea intermediate. Hydrogenolysis over palladium on carbon in acetic acid removes the 4-nitrobenzyl group, yielding the desired urea in 85–90% overall yield. This method circumvents isocyanate instability and enhances purity without requiring chromatography.

Table 1: Comparison of Urea Formation Methods

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Isocyanate Route | Triphosgene, 4-Methoxybenzylamine | 55–60 | 92 |

| Carbamate-Mediated | 4-Nitrophenyl carbamate, H₂/Pd | 85–90 | 98 |

Optimization of Reaction Conditions

Solvent and Catalytic Effects

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like DMF accelerate nucleophilic substitutions but may promote side reactions in urea formation. In contrast, THF balances reactivity and selectivity, particularly in carbamate-mediated routes. Catalytic systems, such as piperidine in Knoevenagel condensations, enhance regioselectivity during heterocycle assembly, as evidenced in furan-pyrazole hybrid syntheses.

Temperature and Time Dependencies

Cycloaddition reactions require precise thermal control. For example, the [3+2] cycloaddition between nitrilimine and acetylacetone proceeds optimally at 60°C for 4 hours, achieving 75% conversion. Extending the reaction time beyond 6 hours leads to decomposition, underscoring the need for real-time monitoring via thin-layer chromatography (TLC).

Analytical Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1H $$ NMR spectrum (400 MHz, DMSO-$$ d_6 $$) of the target compound displays characteristic signals: δ 8.21 (s, 1H, pyrazole-H), 7.45–7.12 (m, 4H, aryl-H), 6.78–6.32 (m, 3H, furan-H), and 3.72 (s, 3H, OCH₃). The urea NH protons resonate as broad singlets at δ 5.98 and 5.72, confirming successful coupling.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) corroborates the molecular formula $$ \text{C}{18}\text{H}{19}\text{N}4\text{O}3 $$, with an observed [M+H]$$^+$$ peak at 363.1421 (calculated 363.1418).

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Formation

The unsymmetrical nature of acetylacetone can lead to regioisomeric pyrazole products. Employing bulky directing groups, such as 4-nitrophenyl in hydrazonoyl chloride precursors, enforces regioselectivity, favoring the 1,4-disubstituted pyrazole isomer.

Purification of Polar Intermediates

The ethyl bridge amine exhibits high polarity, complicating isolation. Gradient elution chromatography (hexane/ethyl acetate 1:1 to 1:3) effectively separates the amine from byproducts, though automated flash systems are recommended for reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.